molecular formula C20H29N3O2 B5228157 3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide

3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide

Cat. No.: B5228157
M. Wt: 343.5 g/mol
InChI Key: XERGASWVPAYESP-UHFFFAOYSA-N
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Description

3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide is a complex organic compound that features both indole and piperidine moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a six-membered ring containing one nitrogen atom. The combination of these two structures in a single molecule provides unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide typically involves multiple steps, including the formation of the indole and piperidine rings, followed by their coupling and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and other electrophiles.

Major Products

    Oxidation: Indole-2,3-diones and other oxidized derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of 3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The piperidine moiety can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide is unique due to the combination of indole and piperidine moieties in a single molecule, which provides a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic benefits compared to compounds containing only one of these moieties .

Properties

IUPAC Name

3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-25-13-10-21-20(24)7-6-16-8-11-23(12-9-16)15-18-14-17-4-2-3-5-19(17)22-18/h2-5,14,16,22H,6-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERGASWVPAYESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1CCN(CC1)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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